molecular formula C20H25N3O4S B4905399 Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate

Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B4905399
M. Wt: 403.5 g/mol
InChI Key: OJXVTVQXMRVQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a thiazole ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally the introduction of the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the thiazole ring could lead to a dihydrothiazole derivative.

Scientific Research Applications

Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate: shares similarities with other thiazole and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-12-16(13-8-6-5-7-9-13)21-18(28-12)22-17(25)15-10-14(24)11-23(15)19(26)27-20(2,3)4/h5-9,14-15,24H,10-11H2,1-4H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXVTVQXMRVQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC(CN2C(=O)OC(C)(C)C)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.